(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid
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Overview
Description
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is a piperidine derivative with a unique structure that includes a piperidine ring substituted with a prop-2-enoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that are more efficient and environmentally friendly may be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the prop-2-enoyl group.
Scientific Research Applications
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: Lacks the prop-2-enoyl group, making it less versatile in certain reactions.
1-(prop-2-enoyl)piperidine: Lacks the carboxylic acid group, reducing its potential for hydrogen bonding and electrostatic interactions.
Uniqueness
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is unique due to the presence of both the prop-2-enoyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications in medicinal chemistry and organic synthesis compared to similar compounds.
Properties
CAS No. |
1567954-48-6 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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